molecular formula C16H7ClF3N5O2 B2440532 4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile CAS No. 1024414-94-5

4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile

Cat. No.: B2440532
CAS No.: 1024414-94-5
M. Wt: 393.71
InChI Key: KDSHQSRVCYBAOH-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine derivatives1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ...[{{{CITATION{{{_2{Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl ...](https://link.springer.com/article/10.1007/s11030-023-10605-x).

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ...[{{{CITATION{{{_2{Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl ...](https://link.springer.com/article/10.1007/s11030-023-10605-x).

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or halides.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential use in drug discovery and development.

  • Medicine: The compound's unique structure could lead to the development of new therapeutic agents.

  • Industry: It may find applications in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the benzodioxole and triazole rings suggests potential binding to enzymes or receptors, leading to biological activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid: This compound shares the benzodioxole ring but differs in its functional groups and overall structure.

  • 1,3-Benzodioxolylbutanamine: Another compound with a benzodioxole ring, used in various chemical syntheses.

Uniqueness: 4-(1,3-Benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile stands out due to its combination of benzodioxole, triazole, and pyridine rings, which may confer unique chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness. Further research and development may unlock its full potential in various scientific and industrial fields.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF3N5O2/c17-10-4-9(16(18,19)20)6-22-15(10)25-11(5-21)14(23-24-25)8-1-2-12-13(3-8)27-7-26-12/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSHQSRVCYBAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N(N=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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